Alprostadil Alprostadil Prostaglandin E1 is a prostaglandins E. It has a role as a platelet aggregation inhibitor, a vasodilator agent, an anticoagulant and a human metabolite. It is a conjugate acid of a prostaglandin E1(1-).
Alprostadil is a chemically-identical synthetic form of prostaglandin E1 (PGE1), a potent vasodilator produced endogenously. In 1996, the FDA approved the use of alprostadil, administered either with an intracavernosal injection or an intraurethral suppository, for the treatment of erectile dysfunction, and it is used in men for whom oral treatment is either contraindicated or ineffective. After administration, alprostadil promotes smooth muscle relaxation of the corpus cavernosal. Alprostadil is also used in neonatal patients with congenital heart defects that depend on a patent ductus for survival until corrective or palliative surgery can be performed. This drug causes vasodilation by directly affecting vascular and ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth. This results in increased pulmonary or systemic blood flow in infants.
Alprostadil is a Prostaglandin Analog and Prostaglandin E1 Agonist. The mechanism of action of alprostadil is as a Prostaglandin Receptor Agonist. The physiologic effect of alprostadil is by means of Genitourinary Arterial Vasodilation and Venous Vasodilation.
Alprostadil is a natural product found in Populus balsamifera, Populus candicans, and other organisms with data available.
Alprostadil is the naturally occurring prostaglandin E1 (PGE1) which displays a variety of pharmacologic actions. Alprostadil is a potent vasodilator agent that increases peripheral blood flow, inhibits platelet aggregation, and induces bronchodilation. Used in the treatment of erectile dysfunction, this agent produces corporal smooth muscle relaxation by binding to PGE receptors, resulting in the activation of adenylate cyclase and the subsequent accumulation of 3'5'-cAMP.
A potent vasodilator agent that increases peripheral blood flow.
Brand Name: Vulcanchem
CAS No.: 745-65-3
VCID: VC0518151
InChI: InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1
SMILES: CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Molecular Formula: C20H34O5
Molecular Weight: 354.5 g/mol

Alprostadil

CAS No.: 745-65-3

Cat. No.: VC0518151

Molecular Formula: C20H34O5

Molecular Weight: 354.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Alprostadil - 745-65-3

CAS No. 745-65-3
Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
IUPAC Name 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Standard InChI InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1
Standard InChI Key GMVPRGQOIOIIMI-DWKJAMRDSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
SMILES CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Canonical SMILES CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Appearance Solid powder
Melting Point 115-116 °C
115 - 116 °C

Chemical Properties and Structural Characteristics

Molecular Composition and Nomenclature

Alprostadil, chemically designated as (11α,13E,15S)-11,15-dihydroxy-9-oxoprost-13-en-1-oic acid, has a molecular weight of 354.49 g/mol in its free acid form . Its sodium salt variant, alprostadil sodium, increases the molecular weight to 376.5 g/mol due to the addition of a sodium ion . The compound’s structure includes a cyclopentane ring with hydroxyl groups at positions 11 and 15, a ketone at position 9, and a carboxylic acid terminus at position 1 . These functional groups contribute to its solubility profile, with the free acid form dissolving at 8,000 µg per 100 mL of water at 35°C .

Stability and Formulation Considerations

As a freeze-dried powder for intracavernosal injection, alprostadil demonstrates stability when stored under refrigeration. Reconstitution with bacteriostatic or sterile water yields solutions containing 5.4–41.1 µg/mL, depending on the vial size . The inclusion of benzyl alcohol (0.945% w/v) as a preservative ensures microbiological stability post-reconstitution . For topical formulations, alprostadil is combined with permeation enhancers such as fatty acid esters to facilitate transdermal absorption .

Pharmacological Profile

Mechanism of Action

Alprostadil induces penile erection through direct activation of G protein-coupled PGE1 receptors on cavernosal smooth muscle cells . This interaction stimulates intracellular cyclic adenosine monophosphate (cAMP) production, leading to calcium sequestration and subsequent muscle relaxation . Unlike PDE5 inhibitors, which require sexual stimulation to enhance nitric oxide signaling, alprostadil’s agonist activity enables erection initiation independent of neural input . Hemodynamic studies confirm that intracavernosal administration increases arterial inflow while compressing venules against the tunica albuginea, a process termed the corporal veno-occlusive mechanism .

Absorption and Distribution

Following intracavernosal injection of 20 µg alprostadil, peripheral plasma concentrations remain near baseline endogenous levels (96 pg/mL), peaking at 89–102 pg/mL within 60 minutes . Over 80% of circulating alprostadil binds to albumin, with minimal erythrocyte or leukocyte binding . Topical application, in contrast, results in undetectable systemic levels of PGE1 metabolites, suggesting localized action with negligible absorption . Gamma-scintigraphy studies indicate that 99% of topically applied alprostadil remains confined to the glans penis, minimizing systemic exposure .

Metabolism and Elimination

Alprostadil undergoes rapid hepatic metabolism via beta and omega oxidation, yielding inactive metabolites excreted predominantly in urine . The elimination half-life after intracavernosal administration is approximately 30–60 minutes, correlating with the duration of erectile response .

Clinical Applications in Erectile Dysfunction

Intracavernosal Injection

The FDA-approved intracavernosal formulation (CAVERJECT) demonstrates efficacy across a broad ED population, including post-prostatectomy and diabetic patients. Doses range from 5–40 µg, titrated to achieve erections lasting 30–60 minutes .

Topical Cream Formulation

Topical alprostadil cream (1% w/w) represents a non-invasive alternative, with onset of action within 10–12 minutes and duration exceeding one hour . Clinical trials utilizing the International Index of Erectile Function (IIEF) scale have quantified its efficacy:

Study DesignDose (µg)IIEF Score Δ (Baseline)Vaginal Penetration RateAdverse Events (%)
Phase II (Mild-Moderate ED)200+3.739%78%
Phase II (Severe ED)300+9.427%67%
Phase III (Mixed ED)300+13.052%34%

Data synthesized from Goldstein et al. (2001), Padma-Nathan et al. (2003), and Rooney et al. (2009) .

Comparative Analysis with Other ED Therapies

PDE5 Inhibitors vs. Alprostadil

ParameterPDE5 InhibitorsAlprostadil
Onset (Minutes)30–6010–20 (Topical)
Efficacy in Severe ED40–60%60–75%
Systemic Side EffectsHeadache, DyspepsiaLocalized Irritation
Drug InteractionsNitrates, AntihypertensivesNone Significant

Adapted from Phase III trial data .

Cost-Effectiveness Considerations

While intracavernosal alprostadil costs approximately $25–50 per dose, topical formulations range from $30–75 per application, reflecting added excipient costs . Long-term adherence remains higher with topical therapies (68% vs. 45% at 12 months) .

Future Directions and Research Gaps

Unmet Clinical Needs

  • Neurogenic ED: Current trials exclude spinal cord injury populations .

  • Combination Therapies: Synergy with PDE5 inhibitors warrants investigation .

  • Pediatric Applications: Off-label use in congenital anomalies requires safety data .

Novel Delivery Systems

Microneedle patches and iontophoretic devices aim to enhance topical absorption while reducing application-site reactions . Phase I trials of a 2.5% nanoemulsion show 90% erectile success rates with 5-minute onset .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :